2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate
Description
Properties
CAS No. |
1095208-64-2 |
|---|---|
Molecular Formula |
C25H22F2N2O3 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate |
InChI |
InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
KDAMRQYVAHQTIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Di(4-methylpiperazine-1-yl) Methanone Intermediate
A critical intermediate in the synthesis is di(4-methylpiperazine-1-yl) methanone , which can be prepared as follows based on a patented method:
| Step | Description | Reagents & Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in organic solvent (THF, DCM, or acetonitrile) | Add triethylamine; slowly add N-methylpiperazine; stir at room temperature for 2-6 hours until reaction completion | Reaction monitored by TLC |
| 2 | Quench reaction by pouring into water; extract aqueous phase with dichloromethane or ethyl acetate | Dry organic phase over anhydrous sodium sulfate; filter and evaporate solvent | Crude product obtained |
| 3 | Purify crude product by recrystallization or silica gel chromatography | Use DCM:MeOH mixtures for elution | High-purity product (e.g., 91.1% yield, 94.2% purity reported) |
- Molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to N-methylpiperazine: 1:1.1–1.3
- Molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to triethylamine: 1:1.4–1.6
- Organic solvent in step 1: 4-6 times weight of starting hydrochloride (ml/g)
- Organic solvent in step 2: 8-12 times weight of starting hydrochloride (ml/g)
This intermediate is essential for further coupling to the biphenyl core.
Construction of the Biphenyl Core and Functionalization
While direct literature on the biphenyl core synthesis for this compound is scarce, common synthetic methods include:
- Suzuki-Miyaura coupling between appropriately substituted aryl boronic acids and aryl halides to form the biphenyl structure.
- Subsequent carbonylation or amide bond formation to introduce the 4-methylpiperazine-1-carbonyl group at the 3-position of the biphenyl.
- Final esterification with benzoic acid or its derivatives to form the benzoate ester at the 4-position.
These steps require careful control of reaction conditions such as temperature, catalysts (e.g., palladium complexes), and solvents (e.g., toluene, DMF).
Data Table Summarizing Preparation Parameters
| Step | Compound/Intermediate | Reagents | Solvent(s) | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1 | Di(4-methylpiperazine-1-yl) methanone | 1-chloroformyl-4-methylpiperazine hydrochloride, N-methylpiperazine, triethylamine | THF or DCM | RT, 2-6 h stirring | ~91 | Recrystallization, silica gel chromatography |
| 2 | Biphenyl core formation | Aryl boronic acid, aryl halide, Pd catalyst | Toluene, DMF | Reflux, inert atmosphere | Variable | Column chromatography |
| 3 | Amide coupling | Di(4-methylpiperazine-1-yl) methanone, biphenyl intermediate | Suitable coupling reagents (e.g., EDC, HATU) | RT or mild heating | Variable | Crystallization, chromatography |
| 4 | Benzoate ester formation | Biphenyl amide intermediate, benzoic acid derivative | Acid catalysts or coupling agents | RT to reflux | Variable | Purification by recrystallization |
Research Discoveries and Notes
- The presence of fluorine atoms at the 2' and 4' positions on the biphenyl ring is known to enhance metabolic stability and membrane permeability, which is valuable in drug design.
- The 4-methylpiperazine-1-carbonyl group contributes to improved solubility and potential receptor binding affinity.
- The synthetic route involving 1-chloroformyl-4-methylpiperazine hydrochloride as a key reagent allows for efficient introduction of the piperazine moiety with high purity and yield.
- Purification by silica gel chromatography with dichloromethane/methanol mixtures is effective for removing impurities in the intermediate stages.
- Multi-step synthesis requires optimization of molar ratios and solvent volumes to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its pharmacological properties, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of 2',4'-difluoro compounds exhibit potent anticancer effects. For instance, studies on related biphenyl derivatives have shown promising results against various cancer cell lines, suggesting that 2',4'-difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate may similarly inhibit tumor growth and proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds have revealed efficacy against a range of pathogens. The presence of the piperazine moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further studies in antimicrobial drug development .
Neurological Applications
There is emerging evidence that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders such as anxiety and depression. The piperazine ring is known for its role in modulating serotonin receptors, which could be relevant for developing antidepressant medications .
Data Table: Summary of Research Findings
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Efficacy
A recent study explored a series of biphenyl derivatives, including those structurally similar to this compound. The researchers found that these compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of biphenyl compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity, suggesting that the structural features present in this compound could be optimized for better efficacy .
Mechanism of Action
The mechanism of action of 2’,4’-difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl and piperazine moieties are crucial for binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (CAS 1388318-37-3): Structure: Contains a 2,4-difluorophenyl group linked to a piperazine-carbonyl fragment, with a 4-fluorobenzyl substituent on the piperazine. Key Differences: Lacks the biphenyl backbone and benzoate ester. Activity: Acts as a tyrosine kinase inhibitor fragment, emphasizing the role of fluorinated aromatic systems in enhancing binding specificity .
- 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281): Structure: Phthalazinone core with a fluorobenzyl-piperazine-carbonyl side chain. Key Differences: Replaces the biphenyl system with a phthalazinone ring. Activity: Potent PARP-1/2 inhibitor (IC₅₀ < 10 nM), highlighting the importance of piperazine-carbonyl groups in DNA repair enzyme targeting .
Biphenyl Derivatives with Ester Functionalities
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl Benzoate Derivatives :
- Key Differences: Thiol and pyrimidine moieties instead of benzoate and piperazine. Activity: Not explicitly stated, but pyrimidinethiols are often explored for antimicrobial or anticancer effects .
Piperazine Salts and Analgesic Derivatives
4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium 2-(2-phenylethyl)benzoate :
Triazole-Thione Derivatives of Flurbiprofen :
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | Biological Activity | Key References |
|---|---|---|---|---|
| 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate | ~500 (estimated) | Biphenyl, 2',4'-F, 4-Me-piperazine, ester | Not explicitly reported | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 334.34 | 2,4-F₂-phenyl, 4-F-benzyl-piperazine | Kinase inhibition fragment | |
| KU-0059436 (AZD2281) | 434.41 | Phthalazinone, 4-F-benzyl-piperazine | PARP-1/2 inhibitor (IC₅₀ <10nM) | |
| 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoate | 318.34 | Biphenyl-oxoethyl ester | Anti-tyrosinase | |
| 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium benzoate | 493.51 | Bis(4-F-phenyl)-piperazinium, benzoate | Calcium channel blocker intermediate |
Biological Activity
2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate is a synthetic organic compound with the molecular formula and a molecular weight of 436.45 g/mol. This compound is notable for its unique structural features, including difluorophenyl and piperazine moieties, which contribute to its biological activity and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves multiple steps, including:
- Formation of the biphenyl core through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
- Introduction of the piperazine moiety using coupling reagents.
- Esterification with benzoic acid to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl and piperazine groups enhance binding affinity and specificity, leading to modulation of various biological pathways.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties, including:
- Antitumor Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential use in antibiotic development .
In Vitro Studies
Several in vitro studies have characterized the biological activity of this compound:
In Vivo Studies
While in vitro studies provide valuable insights, in vivo research is necessary to understand the compound's efficacy and safety profile fully. Current literature lacks comprehensive in vivo data; however, ongoing studies aim to fill this gap.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2',4'-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate | Similar core structure | Moderate antitumor activity |
| 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl acetate | Acetate instead of benzoate | Lower antimicrobial activity |
This comparison highlights the unique properties conferred by the benzoate group in the target compound.
Q & A
What are the standard synthetic routes for preparing 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate, and how can reaction conditions be optimized to improve yield and purity?
Basic Research Question
The synthesis typically involves coupling a biphenyl backbone with a 4-methylpiperazine-carbonyl moiety. A validated route includes:
- Step 1 : Reacting 1-(4-fluorobenzyl)piperazine with a benzoyl chloride derivative in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base (yields ~50–85%) .
- Step 2 : Purification via crystallization with diethyl ether or flash chromatography to isolate the product .
Optimization Strategies : - Solvent Choice : DCM minimizes side reactions compared to polar solvents like DMF.
- Stoichiometry : Excess benzoyl chloride (1.2 equiv) ensures complete acylation of the piperazine nitrogen.
- Temperature : Room temperature prevents decomposition of sensitive intermediates.
How does the substitution pattern on the piperazine ring influence the compound’s biological activity and selectivity?
Advanced Research Question
The 4-methylpiperazine group enhances solubility and modulates target binding. Key considerations:
- Fluorine Positioning : The 2',4'-difluoro substitution on the biphenyl ring increases metabolic stability and π-stacking interactions with hydrophobic enzyme pockets (e.g., PARP-1/2 inhibition) .
- Methyl Group Impact : The 4-methyl group on piperazine reduces basicity, improving membrane permeability and bioavailability .
Methodological Validation : - SAR Studies : Compare IC₅₀ values against analogs with varying substituents (e.g., cyclopropanecarbonyl vs. trifluoromethyl groups) .
- Computational Modeling : Use DFT calculations to assess electronic effects of fluorine and methyl groups on binding affinity .
What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound’s structure?
Basic Research Question
Essential Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm carbonyl and fluorinated aromatic regions (e.g., δ ~7.34 ppm for biphenyl protons) .
- X-ray Crystallography : Refinement with SHELXL resolves conformational details (e.g., chair conformation of piperazine, dihedral angles between aromatic rings) .
Advanced Applications : - SC-XRD : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions between protonated piperazine and benzoate groups) .
- Dynamic NMR : Study rotational barriers of the biphenyl linkage to assess steric hindrance .
How can researchers resolve contradictions in biological activity data across different studies involving this compound?
Advanced Research Question
Common Contradictions : Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., PARP inhibition assays) or cell line genetic backgrounds (e.g., BRCA1-deficient vs. wild-type models) .
- Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with bioassays.
Resolution Strategies : - Orthogonal Assays : Validate activity using both enzymatic (e.g., PARP-1 inhibition) and cellular (e.g., clonogenic survival in SW620 xenografts) endpoints .
- Batch Analysis : Compare HPLC purity (>95%) and LC-MS spectra across studies to rule out synthetic variability .
What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and therapeutic potential?
Advanced Research Question
In Vitro Models :
- Microsomal Stability : Assess hepatic metabolism using human liver microsomes (HLMs) with CYP3A4/2D6 inhibitors to identify metabolic soft spots .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose prediction .
In Vivo Models : - Xenograft Studies : BRCA1-deficient tumor models (e.g., MDA-MB-436) to evaluate standalone efficacy .
- PK/PD Profiling : Monitor AUC and Cmax after oral administration (dose: 10–50 mg/kg) to correlate exposure with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
